2-[(4-nitrophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-[(4-nitrophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines.
Preparation Methods
The synthesis of 2-[(4-nitrophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclocondensation of appropriate hydrazine derivatives with 1,3-diketones, followed by functionalization with nitrophenoxy and phenyl groups . The reaction conditions often require refluxing in solvents like acetic acid or ethanol, and the use of catalysts such as p-toluenesulfonic acid . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
2-[(4-nitrophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can convert nitro groups to amino groups.
Scientific Research Applications
2-[(4-nitrophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-nitrophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell cycle progression and inducing apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key amino acids in the active site, enhancing its inhibitory potency .
Comparison with Similar Compounds
2-[(4-nitrophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can be compared with other pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities but different structural features.
Thioglycoside derivatives: These compounds also exhibit enzyme inhibitory activities but have different functional groups and biological targets.
Adenosine receptor antagonists: These compounds share the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold but are functionalized differently to target adenosine receptors.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C19H13N7O3 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
4-[(4-nitrophenoxy)methyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C19H13N7O3/c27-26(28)14-6-8-15(9-7-14)29-11-17-22-19-16-10-21-25(13-4-2-1-3-5-13)18(16)20-12-24(19)23-17/h1-10,12H,11H2 |
InChI Key |
SOYGJPPRRDKTLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)COC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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